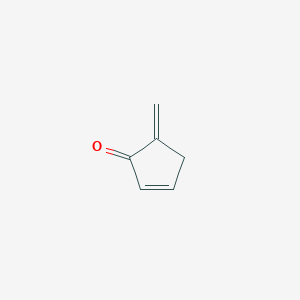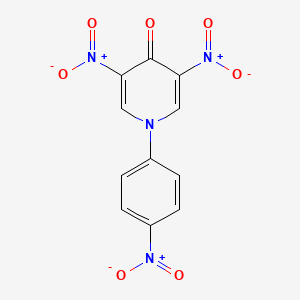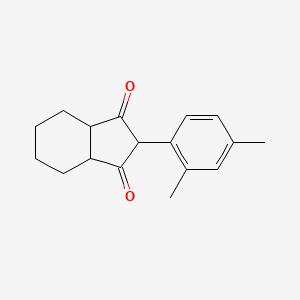![molecular formula C12H20SSi B14434653 Trimethyl[1-(phenylsulfanyl)propyl]silane CAS No. 76200-34-5](/img/structure/B14434653.png)
Trimethyl[1-(phenylsulfanyl)propyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[1-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further substituted with a phenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[1-(phenylsulfanyl)propyl]silane typically involves the reaction of a suitable organosilicon precursor with a phenylsulfanyl reagent. One common method is the hydrosilylation of allyl phenyl sulfide with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
化学反应分析
Types of Reactions: Trimethyl[1-(phenylsulfanyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alcohols, and amines under basic or acidic conditions.
Major Products:
Oxidation Products: Phenylsulfoxide, phenylsulfone.
Reduction Products: Phenylthiol.
Substitution Products: Various organosilicon derivatives depending on the substituent introduced.
科学研究应用
Trimethyl[1-(phenylsulfanyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group and phenylsulfanyl functionality into molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosilicon compounds.
作用机制
The mechanism by which Trimethyl[1-(phenylsulfanyl)propyl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group for reactive sites, while the phenylsulfanyl group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the silicon-oxygen and silicon-fluorine affinity, making it a versatile reagent in organic synthesis.
Similar Compounds:
Trimethyl(phenyl)silane: Similar structure but lacks the propyl chain and phenylsulfanyl group.
Trimethyl(phenylthio)silane: Contains a phenylthio group instead of phenylsulfanyl.
Trimethyl(propoxy)silane: Features a propoxy group instead of phenylsulfanyl.
Uniqueness: this compound is unique due to the combination of the trimethylsilyl group with a phenylsulfanyl-substituted propyl chain. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both silyl and sulfanyl functionalities are desired.
属性
| 76200-34-5 | |
分子式 |
C12H20SSi |
分子量 |
224.44 g/mol |
IUPAC 名称 |
trimethyl(1-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C12H20SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
InChI 键 |
JINUTVNBBZGJBY-UHFFFAOYSA-N |
规范 SMILES |
CCC([Si](C)(C)C)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)


![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)



